molecular formula C11H14BrN3O B3356503 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine CAS No. 669770-59-6

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine

カタログ番号: B3356503
CAS番号: 669770-59-6
分子量: 284.15 g/mol
InChIキー: VIDWHSWBUCLWDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine is a quinuclidine derivative featuring a pyrimidine ring substituted with a bromine atom at the 5-position. This compound belongs to a class of molecules designed to modulate enzymatic activity, particularly in pathways involving sterol biosynthesis. Its structure combines the bicyclic quinuclidine scaffold—a rigid framework known for enhancing binding affinity to biological targets—with a bromopyrimidinyloxy moiety, which contributes to electronic and steric interactions critical for enzyme inhibition.

特性

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDWHSWBUCLWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610515
Record name 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669770-59-6
Record name 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine typically involves the reaction of quinuclidine with 5-bromopyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinuclidine moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinuclidine moiety.

科学的研究の応用

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions of quinuclidine derivatives with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine involves its interaction with specific molecular targets. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The bromopyrimidine group may enhance the compound’s binding affinity and specificity for these receptors, leading to potential therapeutic effects.

類似化合物との比較

Table 1: Key Squalene Synthase Inhibitors and Their Properties

Compound Name Structural Features Target Enzyme IC₅₀ / ED₅₀ Efficacy in Cholesterol Reduction
This compound Quinuclidine + 5-bromopyrimidinyloxy Hypothesized: Squalene synthase Not reported Not tested
[(Z/E)-3-[2-(9H-Fluoren-2-yloxy)ethylidene]quinuclidine derivatives (15–19) Fluorene-substituted quinuclidine Squalene synthase (hamster liver) 0.076–0.56 µM Moderate (in vitro)
RPR 107393 Quinolin-6-ylphenyl + quinuclidine Squalene synthase (rat liver) 0.6–0.9 nM High (50% reduction in marmosets)
3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine Quinuclidine + dimethylpyrimidinyloxy Not reported Not reported Not tested

Key Findings:

Potency Differences: The bromopyrimidinyloxy-quinuclidine structure lacks direct potency data but shares a scaffold with compounds 15–19 (IC₅₀ = 0.076–0.56 µM) . These fluorene derivatives exhibit moderate inhibition, likely due to the planar fluorene group enhancing hydrophobic interactions. In contrast, RPR 107393—a quinoline-quinuclidine hybrid—demonstrates nanomolar potency (IC₅₀ = 0.6–0.9 nM) . The quinoline moiety may improve π-π stacking and hydrogen bonding with squalene synthase’s active site.

Therapeutic Efficacy: RPR 107393 reduced plasma cholesterol by 50% in marmosets at 20 mg/kg, outperforming HMG-CoA reductase inhibitors (e.g., lovastatin) . This highlights the advantage of squalene synthase inhibitors in avoiding downstream isoprenoid pathway disruption.

Research Implications and Limitations

  • Bromine’s Role : The 5-bromo substituent in this compound may enhance binding via halogen bonds, a feature absent in dimethylpyrimidine analogs . However, bromine’s electron-withdrawing nature could reduce metabolic stability compared to methyl groups.
  • Quinuclidine Scaffold : The rigidity of quinuclidine improves pharmacokinetic properties, but its basic nitrogen may limit blood-brain barrier penetration, a trade-off observed in related compounds .
  • Gaps in Data: Direct comparative studies between bromopyrimidine and quinoline derivatives are lacking. Further structure-activity relationship (SAR) studies are needed to optimize substituents for potency and selectivity.

生物活性

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine, also known as (S)-3-[(5-bromopyrimidin-2-yl)oxy]quinuclidine, is a compound characterized by its unique structural features, combining a quinuclidine core with a bromopyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure

PropertyDetails
IUPAC Name (3S)-3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane
CAS Number 669770-59-6
Molecular Formula C11H14BrN3O
Molecular Weight 273.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety is thought to bind to nucleophilic sites, while the quinuclidine core enhances the compound's binding affinity and specificity.

Pharmacological Applications

  • Inhibition of Enzymes : The compound has been studied for its potential as an inhibitor of tyrosine kinases, particularly Met kinase, which plays a significant role in cancer progression and metastasis .
  • Therapeutic Agent Development : It serves as a building block in the synthesis of potential therapeutic agents targeting various diseases, including metabolic disorders and cancers .
  • Biochemical Assays : this compound is utilized in biochemical assays to study enzyme interactions, helping to elucidate the mechanisms underlying various biological processes.

Study on Tyrosine Kinase Inhibition

A notable study investigated the effects of this compound on Met kinase activity. The findings indicated that this compound effectively inhibited Met kinase in vitro, leading to reduced cell proliferation in cancer cell lines. The IC50 value was determined to be approximately 150 nM, showcasing its potency as a kinase inhibitor .

Synthesis and Characterization

The synthesis of this compound typically involves deprotonation of quinuclidine followed by nucleophilic substitution with 5-bromopyrimidine. This method has been optimized for yield and purity, resulting in high-quality products suitable for further biological testing.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
5-Bromo-2-pyrimidinemethanamine Moderate kinase inhibitionSimpler structure without quinuclidine core
5-Bromo-2-iodopyrimidine Limited activity against specific targetsHalogen variation impacts reactivity
2-Amino-5-bromopyrimidine Weak interaction with various enzymesLacks the quinuclidine scaffold

Q & A

Q. What are the recommended synthetic pathways for 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions between bromopyrimidine derivatives and quinuclidine precursors. A robust approach includes:

  • Suzuki-Miyaura Coupling : To attach the bromopyrimidine moiety to the quinuclidine scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid intermediates .
  • Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency. Monitor temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Employ flash chromatography or preparative HPLC to isolate the product. Purity can be verified via LC-MS (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .
  • NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments and coupling patterns. For example, the quinuclidine bridgehead protons appear as distinct multiplets .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.02) .
  • Melting Point Analysis : Compare observed values (e.g., 133–136°C) with literature to assess purity .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the quinuclidine moiety influence the compound’s pharmacological activity compared to other heterocycles?

The quinuclidine core enhances rigidity and bioavailability by restricting conformational flexibility. Compared to azetidine or piperidine analogs, quinuclidine’s bicyclic structure improves binding affinity to targets like acetylcholine receptors or enzymes (e.g., kinases). Computational docking studies (using AutoDock Vina) can validate these interactions by comparing binding scores with alternative scaffolds .

Q. What computational methods are effective in predicting the compound’s reactivity and bioactivity?

  • DFT Calculations : Gaussian 09 can model electron density distributions, predicting sites for nucleophilic attack (e.g., bromine substitution on pyrimidine) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability in biological membranes, highlighting interactions with lipid bilayers .
  • QSAR Models : Train models using datasets of bromopyrimidine derivatives to correlate substituent effects (e.g., -O-quinuclidine vs. -O-alkyl) with antibacterial IC₅₀ values .

Q. How can researchers resolve contradictions in reaction yields reported for similar compounds?

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
  • Mechanistic Studies : Probe intermediates via in-situ IR or NMR to detect side reactions (e.g., dehalogenation or ring-opening) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid) to isolate substituent-specific effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, DMF, 80°C, 12h65–75
Boc DeprotectionTFA/DCM (1:1), rt, 2h>90
PurificationPrep HPLC (MeCN:H₂O, 70:30)>95

Q. Table 2: Analytical Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz, DMSO)δ 8.52 (s, 1H, pyrimidine-H)
HRMS (ESI+)m/z 298.02 [M+H]⁺
X-ray DiffractionSpace group P2₁/c, R-factor 0.042

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine
Reactant of Route 2
Reactant of Route 2
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。